molecular formula C10H20O2 B8648636 10-Hydroxy-2-decanone

10-Hydroxy-2-decanone

Cat. No.: B8648636
M. Wt: 172.26 g/mol
InChI Key: YVJYDCIOSPAUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxy-2-decanone is an organic compound with the molecular formula C10H20O2 and an average molecular mass of 172.268 g/mol . As a hydroxy ketone, this compound possesses both a hydroxyl (-OH) and a carbonyl (C=O) functional group, making it a molecule of interest for various research applications, including synthetic organic chemistry, medicinal chemistry, and as a potential building block for more complex structures. Researchers value this compound for exploring structure-activity relationships and developing novel synthetic pathways. The specific biochemical mechanisms and full spectrum of research applications for this compound are still an active area of scientific investigation. This product is supplied for research use only (RUO) and is strictly intended for laboratory use. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

10-hydroxydecan-2-one

InChI

InChI=1S/C10H20O2/c1-10(12)8-6-4-2-3-5-7-9-11/h11H,2-9H2,1H3

InChI Key

YVJYDCIOSPAUPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCCO

Origin of Product

United States

Scientific Research Applications

Medical Applications

1.1 Anti-Diabetic Properties
Recent studies have demonstrated that 10-HDA exhibits promising anti-diabetic effects. In a study involving high-fat diet and streptozotocin-induced type 2 diabetic mice, administration of 10-HDA significantly reduced fasting blood glucose levels and improved insulin sensitivity. The underlying mechanism appears to involve the activation of the PI3K/AKT signaling pathway, which plays a crucial role in glucose metabolism and insulin signaling . This suggests that 10-HDA could be developed as a therapeutic agent for managing type 2 diabetes mellitus.

1.2 Lifespan Extension
Research has shown that 10-HDA can extend the lifespan of Caenorhabditis elegans (a model organism) independently of insulin-like signaling pathways. This effect highlights the potential of 10-HDA in aging research and its possible applications in developing longevity-promoting supplements .

1.3 Antimicrobial and Antitumor Effects
The compound has been documented to possess antimicrobial properties, making it a candidate for use in pharmaceuticals aimed at treating infections. Additionally, its antitumor capabilities suggest potential applications in cancer therapy . The incorporation of 10-HDA into cosmetic formulations is also being explored due to these beneficial properties.

Cosmetic Applications

2.1 Skin Care Products
Due to its bioactive properties, 10-HDA is increasingly included in skin care products. Its ability to promote skin regeneration and provide anti-inflammatory effects makes it valuable for formulations aimed at improving skin health and appearance. The compound's presence in royal jelly is often marketed as a key ingredient in premium cosmetic products .

2.2 Quality Control Standards
In regions like Japan and China, 10-HDA is used as a standard for assessing the quality of royal jelly products. This standardization helps ensure that consumers receive high-quality products with verified health benefits .

Food Science Applications

3.1 Functional Food Development
Given its health benefits, 10-HDA is being considered for incorporation into functional foods aimed at enhancing metabolic health and providing nutritional benefits. Its role in glucose metabolism positions it as a potential ingredient in dietary supplements targeting metabolic disorders .

Research Methodologies

To investigate the applications of 10-HDA effectively, various analytical methods have been employed:

Method Description
High-Performance Liquid Chromatography (HPLC)Used for extracting and quantifying 10-HDA from royal jelly samples .
Capillary ElectrophoresisApplied for the separation and determination of 10-HDA concentrations .
Molecular Biology TechniquesTechniques such as qRT-PCR and Western blotting are utilized to study gene expression changes related to insulin sensitivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences among 10-Hydroxy-2-decanone and related compounds:

Compound Molecular Formula Molecular Weight Functional Groups CAS Number Physical Properties Key Applications/Research Findings References
This compound C₁₀H₂₀O₂ 172.27 (calc.) Hydroxyl (-OH), Ketone (C=O) Not available Limited data Hypothetical applications in synthesis N/A
2-Decanone C₁₀H₂₀O 156.27 Ketone (C=O) 693-54-9 Purity ≥95%, Refractive index: 1.421–1.431, Soluble in ethanol Flavorings, fragrance industry
10-Hydroxydecanoic acid C₁₀H₂₀O₃ 188.26 Hydroxyl (-OH), Carboxylic acid 1679-53-4 Technical grade, solid (predicted) Polymer chemistry, cosmetics
10-Hydroxy-2-decenoic acid C₁₀H₁₈O₃ 186.25 Hydroxyl (-OH), Carboxylic acid, Double bond (E/Z isomerism) 14113-05-4, 765-01-5 >98% purity, liquid at room temperature Royal jelly component, antimicrobial activity

Key Differences and Research Insights

Functional Groups and Reactivity
  • This compound: Combines polar hydroxyl and ketone groups, which may enhance solubility in polar solvents and enable diverse reactivity (e.g., hydrogen bonding, nucleophilic additions).
  • 2-Decanone: A simple ketone with industrial relevance due to its stability and volatility. Its refractive index and solubility in ethanol make it suitable for flavor formulations .
  • Hydroxy Acids (10-Hydroxydecanoic acid and 10-Hydroxy-2-decenoic acid): Carboxylic acid groups confer acidity (pKa ~4–5) and enable applications in biodegradable polymers or bioactive compounds. The double bond in 10-Hydroxy-2-decenoic acid (E/Z isomerism) enhances its biological activity, as seen in royal jelly’s antimicrobial properties .
Physical Properties
  • Melting and Boiling Points: 2-Decanone’s lower molecular weight (156.27 vs. ~186 for hydroxy acids) results in a lower boiling point (~210°C). Hydroxy acids, with higher polarity, likely exhibit higher melting points.
  • Solubility: 2-Decanone is ethanol-soluble , whereas hydroxy acids are water-soluble at physiological pH due to ionization.

Q & A

Q. How should researchers interpret conflicting data on this compound’s environmental persistence or toxicity?

  • Methodological Answer : Conduct meta-analyses to quantify heterogeneity across studies (e.g., I² statistics). Evaluate confounding factors such as sample provenance or exposure duration. Use geospatial modeling to contextualize environmental fate data with regional climatic variables .

Ethical and Methodological Best Practices

  • Data Citation : Always cite primary thermochemical or spectral data from peer-reviewed sources (e.g., NIST Chemistry WebBook) rather than commercial databases .
  • Conflict of Interest : Disclose funding sources and instrumentation partnerships to mitigate bias in bioactivity studies .

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